Phthalide-6-carboxylic acid
Overview
Description
Phthalide-6-carboxylic acid is a compound with the CAS Number: 4743-61-7 and a molecular weight of 178.14 . Its IUPAC name is 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid .
Synthesis Analysis
Recent advancements in synthetic methodologies of 3-substituted phthalides have been discussed in a review . A four-step strategy for the synthesis of 3-substituted phthalide has been devised by Li and co-workers . The condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis gave 3-substituted phthalides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring with a carboxylic acid group at the 5-position and a ketone group at the 3-position .Chemical Reactions Analysis
Phthalides are vital molecules owing to their fascinating biological activity . They have been used as precursors for the synthesis of natural products and their analogs . Various synthetic methodologies have been developed for the synthesis of racemic and chiral 3-substituted phthalides .Physical and Chemical Properties Analysis
This compound is a white to yellow solid .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Solid-Phase Directed Ortho-Lithiation : An efficient synthesis of phthalides using aromatic carboxylic acids or acid chlorides and ketones. This process involves tethering the carboxylic acid or acid chloride to a resin, leading to ortho-lithiation and cyclative cleavage to produce phthalide compounds with high purity (Garibay et al., 2001).
- Decarboxylation Studies : Investigations on the decarboxylation of phthalide-3-carboxylic acid in the presence of aldehydes, revealing insights into the reaction mechanism and potential applications in chemical synthesis (Prager & Schiesser, 1984).
Adsorption Studies and Environmental Interactions
- Adsorption on Mineral Surfaces : Study of naturally-occurring carboxylic acids, including phthalic acid, adsorbed onto common mineral substrates, which is significant for understanding environmental interactions and chemical stability (Kubicki et al., 1999).
- Adsorption Mechanism on Carbon Nanotubes : Examining the pH-dependent adsorption of phthalic acid on different types of carbon nanotubes, contributing to the understanding of interactions between organic compounds and carbonaceous materials (Li et al., 2013).
Analytical and Sensing Applications
- Labeling Agent for Carboxylic Acids : Utilizing 2-(phthalimino)ethyl trifluoromethanesulfonate as a labeling agent for carboxylic acids in high-performance liquid chromatography, indicating the potential of phthalide derivatives in analytical chemistry (Yasaka et al., 1990).
- Ethanol Sensing Properties : Synthesis and characterization of carboxylic acid-terminated naphthoxy substituted phthalocyanines for investigating the influence of central metal atom on ethanol vapor sensing properties, showcasing an application in sensor technology (Işık et al., 2018).
Safety and Hazards
Future Directions
3-Substituted phthalides, such as Phthalide-6-carboxylic acid, are vital molecules owing to their fascinating biological activity . They have been used as precursors for the synthesis of natural products and their analogs . The development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities is an area of ongoing research .
Mechanism of Action
Target of Action
Phthalide-6-carboxylic acid, like other phthalides, is a vital molecule due to its fascinating biological activity . .
Mode of Action
Phthalides in general are known for their wide range of biological activities, including cardiovascular and cerebrovascular function modulation, actions on the central nervous system, organ protection, anti-cancer, anti-migraine, and anti-inflammation .
Biochemical Pathways
Phthalides are known to have a significant impact on various biological processes .
Result of Action
Phthalides in general are known for their wide range of biological activities .
Action Environment
The physical and chemical attributes of phthalides have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Properties
IUPAC Name |
3-oxo-1H-2-benzofuran-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBKPUVOSWVXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235526 | |
Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-61-7 | |
Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4743-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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